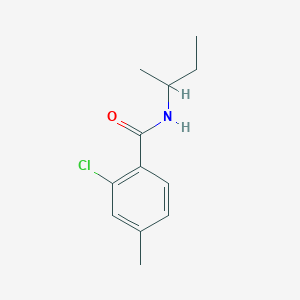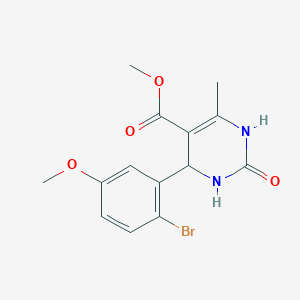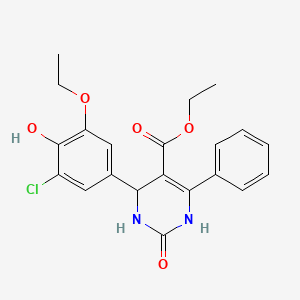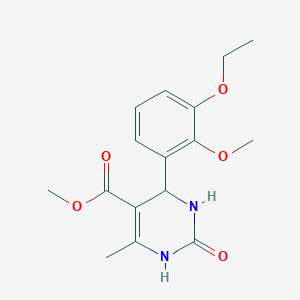
N-(sec-butyl)-2-chloro-4-methylbenzamide
Übersicht
Beschreibung
N-(sec-butyl)-2-chloro-4-methylbenzamide, also known as Butoxyl, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. Butoxyl is synthesized by the reaction of 2-chloro-4-methylbenzoic acid with sec-butylamine.
Wirkmechanismus
N-(sec-butyl)-2-chloro-4-methylbenzamide acts as a competitive antagonist of the TRPV1 channel by binding to a specific site on the channel protein. The binding of this compound prevents the activation of the channel by heat, capsaicin, and other stimuli, thereby reducing the influx of calcium ions into the cell. This leads to a decrease in neuronal excitability and a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in animal models of pain. It has also been shown to reduce inflammation and hyperalgesia in animal models of inflammatory pain. This compound has been found to be well-tolerated and safe in animal studies, with no significant adverse effects on behavior, motor function, or organ function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-2-chloro-4-methylbenzamide is a useful tool for studying the function and regulation of ion channels, particularly the TRPV1 channel. It has a high degree of selectivity and potency, and its effects are reversible and dose-dependent. However, this compound has some limitations for lab experiments. It is not suitable for studying the function of ion channels that are not expressed in the peripheral nervous system, and it may have off-target effects on other ion channels or proteins.
Zukünftige Richtungen
There are several future directions for the use of N-(sec-butyl)-2-chloro-4-methylbenzamide in scientific research. One area of interest is the role of TRPV1 channels in cancer progression and metastasis. This compound has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Another area of interest is the development of new TRPV1 antagonists with improved selectivity and potency. Finally, this compound may have potential as a therapeutic agent for the treatment of pain and inflammation in humans, although further studies are needed to evaluate its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-chloro-4-methylbenzamide is widely used in scientific research as a tool to study the function and regulation of ion channels. It has been shown to selectively block the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation, inflammation, and thermoregulation. This compound has also been used to study the function of other ion channels, such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-9(3)14-12(15)10-6-5-8(2)7-11(10)13/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWHKQSAVZORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-methoxyphenyl)[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B3959253.png)




![5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3959274.png)
![N-(2-chloro-5-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3959280.png)


![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-phenylacetamide](/img/structure/B3959303.png)

![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3959320.png)
